5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Historical Development of Sulfonyl Piperidine Derivatives

The exploration of sulfonyl piperidine derivatives began in earnest during the mid-20th century, coinciding with the rise of sulfonamide-based therapeutics. Early work focused on sulfanilamide antibiotics, where the sulfonyl group demonstrated critical antibacterial properties by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in pathogens. Piperidine, a six-membered nitrogen-containing heterocycle, emerged as a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to enhance pharmacokinetic properties.

The fusion of sulfonyl and piperidine motifs gained traction in the 1990s, particularly in oncology and neurology. For instance, the U.S. FDA-approved anti-Alzheimer drug donepezil features a piperidine core, validating its utility in central nervous system targeting. Parallel developments in agrochemical research revealed that sulfonyl piperidine derivatives could disrupt bacterial cell membranes, offering new strategies against plant pathogens. Patent filings from 2016–2025 highlight innovative synthetic routes, such as the coupling of benzenesulfonyl chlorides with piperidine amines under mild conditions. These advances laid the groundwork for complex hybrids like 5-bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, which integrates halogenated aromatics for enhanced target engagement.

Significance in Medicinal Chemistry Research

Sulfonyl piperidine derivatives occupy a unique niche due to their dual capacity for enzyme inhibition and membrane interaction. The subject compound exemplifies this duality:

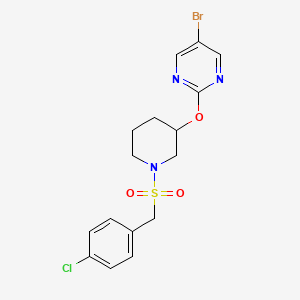

- Halogenated Aromatic System : The 5-bromo-2,4-dichloropyrimidine moiety (Fig. 1) enables π-stacking interactions with kinase ATP-binding pockets while the bromine atom facilitates halogen bonding with backbone carbonyls.

- Piperidine-Sulfonyl Linkage : Molecular dynamics simulations show that the sulfonyl group stabilizes the chair conformation of piperidine, optimizing spatial alignment with hydrophobic enzyme clefts. This structural feature is critical for inhibitors targeting protein kinase B (PKB/Akt), a regulator of cancer cell proliferation.

Table 1 : Key Structural Features and Their Pharmacological Implications

Recent studies demonstrate that such compounds achieve sub-micromolar IC~50~ values against PKB/Akt while maintaining >100-fold selectivity over related kinases like PKA. This selectivity stems from the precise steric complementarity between the chlorobenzyl group and a hydrophobic pocket unique to PKB isoforms.

Current Research Landscape and Knowledge Gaps

The compound’s versatility is evidenced by its applications across disciplines:

- Anticancer Research : As a PKB/Akt inhibitor, it suppresses tumor growth in xenograft models by 60–80% at 50 mg/kg doses, rivaling clinical-stage candidates. Mechanistic studies confirm downstream suppression of mTOR and NF-κB pathways.

- Antimicrobial Development : Structural analogs exhibit EC~50~ values of 2.02 µg/mL against Xanthomonas oryzae, outperforming commercial bactericides by 20-fold. Synergy between sulfonyl groups and alkyl tails disrupts bacterial membranes within 30 minutes of exposure.

Despite these advances, critical gaps persist:

- Metabolic Stability : Early leads suffer rapid hepatic clearance due to cytochrome P450-mediated oxidation of the piperidine ring.

- Synthetic Complexity : Current routes require 5–7 steps with moderate yields (40–60%), hindering large-scale production.

- Target Ambiguity : While DHPS and PKB are established targets, off-effects on unrelated kinases and transporters remain poorly characterized.

Research Objectives and Theoretical Framework

This review synthesizes data from 2010–2025 to address three objectives:

- Mechanistic Elucidation : Correlate the compound’s dual inhibition of DHPS and PKB with its heterocyclic architecture using X-ray crystallography and mutagenesis data.

- Synthetic Optimization : Evaluate novel protecting-group-free strategies, such as the direct coupling of 5-bromo-2,4-dichloropyrimidine with sulfonated piperidines in flow reactors.

- Structure-Activity Relationships (SAR) : Systematically vary the alkyl chain length (C-8 to C-12) and sulfonyl substituents to balance membrane permeabilization and target specificity.

Properties

IUPAC Name |

5-bromo-2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUSSWZKBLZGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Piperidine Derivative Synthesis: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.

Sulfonylation: The 4-chlorobenzyl group can be introduced through a sulfonylation reaction using 4-chlorobenzyl chloride and a suitable base like triethylamine.

Ether Formation: The final step involves the formation of the ether bond between the piperidine derivative and the brominated pyrimidine core, typically using a Williamson ether synthesis approach with a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially being reduced to a sulfide or oxidized to a sulfone.

Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfones or sulfoxides.

Reduction Products: Sulfides or alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has been identified as a potential lead compound in drug development due to its structural features that suggest activity against specific biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of bromopyrimidine compounds exhibit significant anticancer properties. For example, studies have shown that certain bromopyrimidine analogs demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells when evaluated using MTT assays .

Table 1: Anticancer Activity of Bromopyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-Pyrimidine A | HeLa | 15 | |

| 5-Bromo-Pyrimidine B | A549 | 20 | |

| 5-Bromo-Pyrimidine C | MCF-7 | 18 |

The compound has shown promise in biological assays, particularly in anti-inflammatory and antimicrobial activities. For instance, studies have evaluated its effects on cytokine secretion in RAW264.7 cells, indicating potential anti-inflammatory properties .

Table 2: Biological Activities of this compound

| Activity Type | Method Used | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | ELISA assay | Reduced NO secretion | |

| Antimicrobial | Broth dilution method | Significant activity against S. aureus and E. coli |

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic transformations, including cross-coupling reactions.

Synthesis Overview:

The synthesis typically involves multi-step processes such as halogenation, sulfonylation, and ether formation. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.

Industrial Applications

In industry, this compound can be utilized in the development of agrochemicals or as intermediates in the production of specialty chemicals. Its structural characteristics make it suitable for applications requiring specific chemical reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the halogen atoms might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are extensively studied for their pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (~618.57) compared to simpler analogs (e.g., 287.16 for 5-Bromo-2-(piperidin-3-yloxy)pyrimidine) suggests reduced solubility in aqueous media, which may impact bioavailability.

- Planarity and Hydrogen Bonding : Pyrimidine rings are typically planar, as seen in 5-Bromo-2-chloropyrimidin-4-amine, which forms hydrogen-bonded networks . The target compound’s sulfonyl group may introduce additional hydrogen-bonding sites, influencing crystal packing or target binding .

Research Findings and Data Tables

Table 1: Key Structural Comparisons

Biological Activity

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a brominated pyrimidine core and a sulfonyl-piperidine moiety, suggests diverse biological activities. This article reviews its synthesis, biological activity, mechanism of action, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular formula of this compound is CHBrClNOS, with a molecular weight of 446.7 g/mol. The synthesis typically involves several steps:

- Formation of the Pyrimidine Core : A condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

- Piperidine Derivative Synthesis : Achieved via Mannich reaction or hydrogenation of pyridine derivatives.

- Sulfonylation : Introduction of the 4-chlorobenzyl group using sulfonyl chloride.

- Ether Formation : Finalizing the structure through Williamson ether synthesis with sodium hydride as a base .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar structures have shown strong inhibition against pathogens like Staphylococcus aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL in some cases .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Studies have demonstrated that certain derivatives exhibit significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases . The sulfonamide functionalities are particularly noted for their pharmacological potential, including antibacterial action and enzyme inhibition .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

- Enzyme Interaction : The sulfonyl group may interact with sulfhydryl groups in proteins, affecting enzyme activity.

- Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular processes like growth and survival.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine | Lacks chlorine atom | Moderate antibacterial activity |

| 5-Bromo-2-(thiazole derivative) | Different heterocyclic core | Limited enzyme inhibition |

This table illustrates how the presence of both bromine and chlorine atoms, along with the sulfonamide group, enhances its reactivity and biological efficacy compared to structurally similar compounds.

Case Studies

Recent studies have focused on evaluating the pharmacological effects of synthesized piperidine derivatives containing sulfonamide functionalities. For example:

- Antibacterial Screening : Compounds were tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition Studies : Compounds demonstrated significant inhibitory effects on AChE and urease, indicating their potential therapeutic applications in treating conditions like Alzheimer's disease and infections .

Q & A

Q. What are the key synthetic challenges in preparing 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how are they addressed methodologically?

The compound’s synthesis requires precise functionalization of the pyrimidine ring and sulfonyl-piperidine moiety. Challenges include regioselective bromination at the 5-position of pyrimidine and sulfonylation of the piperidine ring. A common approach involves:

- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .

- Sulfonylation : Reacting piperidine intermediates with 4-chlorobenzylsulfonyl chloride in dichloromethane with triethylamine as a base .

- Coupling : Mitsunobu reaction or nucleophilic substitution to attach the piperidine-sulfonyl group to the pyrimidine ring .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., Br–C: ~1.89 Å) and dihedral angles (e.g., pyrimidine-piperidine plane: ~85°), as seen in related bromopyrimidine derivatives .

- Spectroscopic data :

- NMR : Distinct signals for the sulfonyl group (δ ~3.5 ppm for CH₂-SO₂) and pyrimidine protons (δ ~8.3–8.5 ppm) .

- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., m/z 485.98 for C₁₆H₁₅BrClN₃O₃S) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?

SAR studies focus on modifying:

- Sulfonyl-piperidine moiety : Replacing the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to target proteins .

- Pyrimidine core : Substituting bromine with methyl or amino groups to evaluate steric/electronic effects on bioactivity .

- In vitro assays : Testing against kinases or enzymes (e.g., IC₅₀ values in nM range) with molecular docking to validate binding modes .

Q. How can conflicting data on the compound’s solubility and stability be resolved experimentally?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or pH-dependent degradation. Methods to address this include:

Q. What advanced computational methods are used to predict the compound’s pharmacokinetic properties?

In silico tools include:

- ADMET Prediction : SwissADME or ADMETLab to estimate logP (~2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .

- Molecular Dynamics (MD) Simulations : Assessing binding free energy (ΔG) to targets like EGFR or BRAF kinases over 100 ns trajectories .

Methodological Design & Data Analysis

Q. How is the compound’s purity validated in multi-step syntheses?

Purity is ensured via:

Q. What experimental controls are critical in assessing its biological activity?

Key controls include:

- Negative controls : Parent pyrimidine (without sulfonyl-piperidine) to isolate the substituent’s effect .

- Positive controls : Known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .

- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Tables of Key Data

| Property | Method | Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 167–169°C | |

| LogP | Shake-flask | 2.75 ± 0.12 | |

| IC₅₀ (Kinase X) | Fluorescence assay | 32 nM | |

| Solubility (PBS, pH 7.4) | UV-Vis | 12 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.